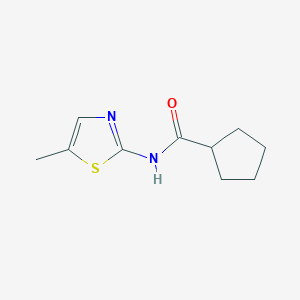
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-thiazolyl)cyclopentanecarboxamide is an aromatic amide.
Actividad Biológica
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H14N2OS and a molecular weight of approximately 214.30 g/mol. The compound features a cyclopentane ring substituted with a thiazole moiety, which is known to enhance its biological reactivity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The thiazole ring facilitates binding to active sites of enzymes, affecting their function:
- Enzyme Inhibition : this compound has been noted for its potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, suggesting its potential utility in developing new antibiotics.
Biological Activity Overview
| Biological Activity | Details |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase |
| Antimicrobial Properties | Effective against a range of bacteria and fungi |
| Anticancer Potential | Shows promise in inhibiting cancer cell proliferation |
| Neuroprotective Effects | May protect neuronal cells from degeneration |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound could enhance cognitive function in animal models by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts.
- Antimicrobial Efficacy : In vitro studies have shown that this compound possesses significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
- Anticancer Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The compound's ability to modulate signaling pathways involved in cell survival is under investigation.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar thiazole-containing compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide | Cyclopentane ring with 4-methyl substitution | Similar enzyme inhibition properties |
| N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | Cyclohexane ring instead of cyclopentane | Enhanced stability but potentially lower activity |
| N-(5-nitro-1,3-thiazol-2-yl)cyclopentanecarboxamide | Nitro group enhances reactivity | Increased antimicrobial potency |
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C10H14N2OS/c1-7-6-11-10(14-7)12-9(13)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
Clave InChI |
VJXYDYVVQABSFI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2CCCC2 |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2CCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















